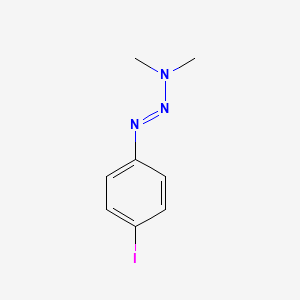
chromium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their high resistance to oxidation and corrosion, making them valuable in various industrial applications. The most well-known chromium-nickel alloy is nichrome, which is widely used in heating elements due to its ability to withstand high temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium-nickel alloys involves the melting and mixing of nickel and chromium in specific proportions. The process typically takes place in an electric arc furnace or induction furnace. The raw materials, nickel and chromium, are melted together at high temperatures, often exceeding 1400°C. The molten alloy is then cast into molds to form ingots, which can be further processed into various shapes and sizes .
Industrial Production Methods
Industrial production of chromium-nickel alloys involves several steps:
Melting: Nickel and chromium are melted together in a furnace.
Casting: The molten alloy is cast into molds to form ingots.
Hot Rolling: The ingots are hot-rolled to reduce their thickness and improve their mechanical properties.
Cold Rolling: The hot-rolled sheets are further processed through cold rolling to achieve the desired thickness and surface finish.
Annealing: The cold-rolled sheets are annealed to relieve internal stresses and improve ductility.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium-nickel compounds undergo various chemical reactions, including:
Substitution: Chromium and nickel can participate in substitution reactions where one metal replaces another in a compound.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves high temperatures and reducing gases like hydrogen or carbon monoxide.
Substitution: Often occurs in aqueous solutions with appropriate reagents.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and nickel oxide (NiO).
Reduction: Metallic chromium and nickel.
Substitution: Various substituted metal compounds.
Wissenschaftliche Forschungsanwendungen
Chromium-nickel compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of chromium-nickel compounds involves several molecular targets and pathways:
Oxidative Stress: Chromium and nickel can induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components.
Mitochondrial Function: Chromium has been shown to interact with mitochondrial ATP synthase, affecting cellular energy production.
Nrf2 Pathway: Both chromium and nickel can activate the Nrf2 antioxidant pathway, which helps mitigate oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Chromium-nickel compounds can be compared with other similar compounds such as:
Stainless Steel: Contains chromium and nickel along with iron, offering excellent corrosion resistance and mechanical properties.
Chromium-nickel compounds are unique due to their high resistance to oxidation and corrosion, making them suitable for high-temperature applications and harsh environments .
Eigenschaften
CAS-Nummer |
12053-03-1 |
|---|---|
Molekularformel |
CrNi2 |
Molekulargewicht |
169.383 g/mol |
IUPAC-Name |
chromium;nickel |
InChI |
InChI=1S/Cr.2Ni |
InChI-Schlüssel |
PBKYWJHTOHRLDS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


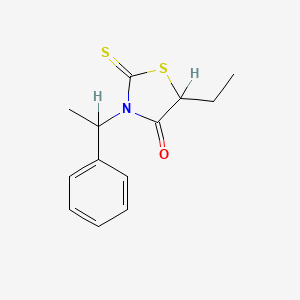
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
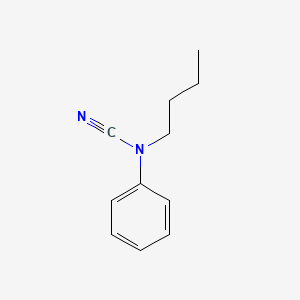
![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)

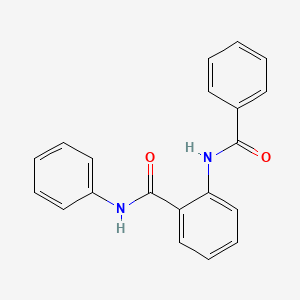
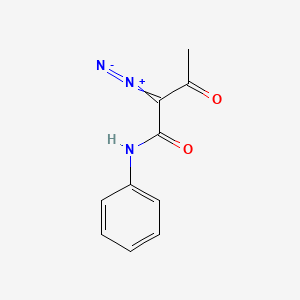

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
